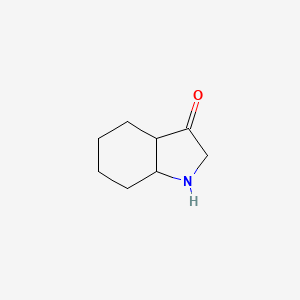amine hydrochloride](/img/structure/B13506594.png)
[(2S)-1-(1-benzothiophen-5-yl)propan-2-yl](ethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride typically involves several steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Ethylamine Group: The ethylamine group can be attached through reductive amination or other amination techniques.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride
- (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride
- (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride
Uniqueness
(2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethylamine group, in particular, may influence its reactivity and interactions with biological targets compared to similar compounds with different alkyl groups.
Eigenschaften
Molekularformel |
C13H18ClNS |
|---|---|
Molekulargewicht |
255.81 g/mol |
IUPAC-Name |
(2S)-1-(1-benzothiophen-5-yl)-N-ethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H17NS.ClH/c1-3-14-10(2)8-11-4-5-13-12(9-11)6-7-15-13;/h4-7,9-10,14H,3,8H2,1-2H3;1H/t10-;/m0./s1 |
InChI-Schlüssel |
GWNQSMWNNJZEKC-PPHPATTJSA-N |
Isomerische SMILES |
CCN[C@@H](C)CC1=CC2=C(C=C1)SC=C2.Cl |
Kanonische SMILES |
CCNC(C)CC1=CC2=C(C=C1)SC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



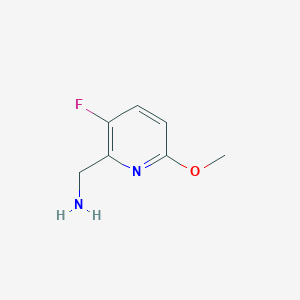
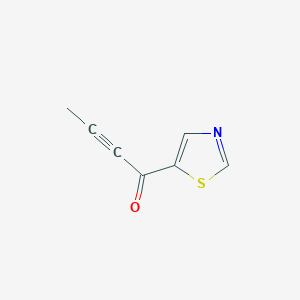
![tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride](/img/structure/B13506517.png)
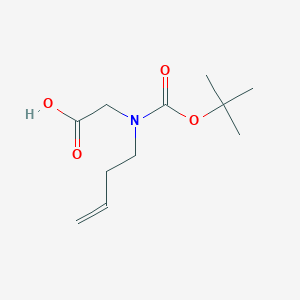
![Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B13506529.png)
![9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B13506532.png)
![1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride](/img/structure/B13506540.png)
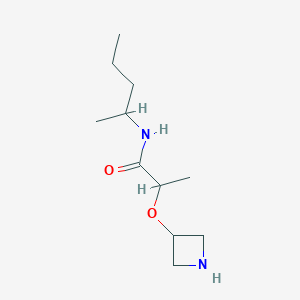
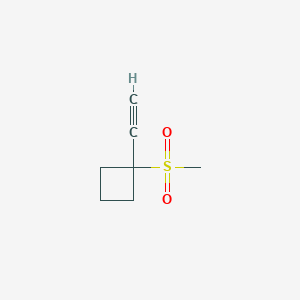
![Rac-methyl (1r,2r,3s,4s)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13506556.png)
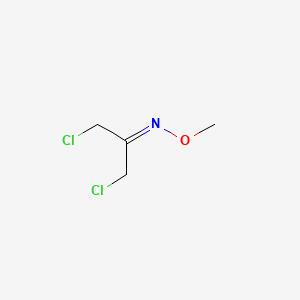
![tert-butyl 5-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13506569.png)
